cyclo(-D-MeTyr-L-Arg-L-Arg-L-Nal-Gly-)

Catalog No.
S11242567
CAS No.
M.F
C37H49N11O6
M. Wt
743.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cyclo(-D-MeTyr-L-Arg-L-Arg-L-Nal-Gly-)

Product Name

cyclo(-D-MeTyr-L-Arg-L-Arg-L-Nal-Gly-)

IUPAC Name

2-[3-[(2S,5S,8R,14S)-5-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-7-methyl-14-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine

Molecular Formula

C37H49N11O6

Molecular Weight

743.9 g/mol

InChI

InChI=1S/C37H49N11O6/c1-48-30(20-22-11-14-26(49)15-12-22)34(53)44-21-31(50)45-29(19-23-10-13-24-6-2-3-7-25(24)18-23)33(52)46-27(8-4-16-42-36(38)39)32(51)47-28(35(48)54)9-5-17-43-37(40)41/h2-3,6-7,10-15,18,27-30,49H,4-5,8-9,16-17,19-21H2,1H3,(H,44,53)(H,45,50)(H,46,52)(H,47,51)(H4,38,39,42)(H4,40,41,43)/t27-,28-,29-,30+/m0/s1

InChI Key

KKHZUKILPGNUFR-GCXHJFECSA-N

Canonical SMILES

CN1C(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C1=O)CCCN=C(N)N)CCCN=C(N)N)CC2=CC3=CC=CC=C3C=C2)CC4=CC=C(C=C4)O

Isomeric SMILES

CN1[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C1=O)CCCN=C(N)N)CCCN=C(N)N)CC2=CC3=CC=CC=C3C=C2)CC4=CC=C(C=C4)O

Cyclo(-D-Methyltyrosine-L-Arginine-L-Arginine-L-Naphthylalanine-Glycine-) is a cyclic peptide that belongs to a class of compounds known for their structural complexity and biological activity. This compound is characterized by a cyclic structure formed from a sequence of five amino acids: D-Methyltyrosine, L-Arginine, L-Arginine, L-Naphthylalanine, and Glycine. The presence of D-amino acids and the naphthylalanine residue contribute to its unique properties, including enhanced stability and specificity in biological interactions. The molecular formula of this compound is C₃₆H₄₇N₁₁O₆, with a molecular weight of approximately 743.9 g/mol .

Typical of peptide compounds. These may include:

  • Hydrolysis: The cleavage of peptide bonds in the presence of water, leading to the formation of free amino acids.
  • Oxidation: The introduction of oxygen into the structure, potentially affecting the side chains of the amino acids.
  • Cyclization: Although already a cyclic compound, further modifications can lead to different cyclic structures or derivatives.

These reactions can be influenced by environmental factors such as pH, temperature, and the presence of catalysts.

The biological activities of cyclo(-D-Methyltyrosine-L-Arginine-L-Arginine-L-Naphthylalanine-Glycine-) are primarily attributed to its structural features. It has been shown to exhibit:

  • Antagonistic properties against specific receptors involved in signaling pathways related to cancer and immune responses.
  • Inhibitory effects on cell migration and invasion, making it a candidate for therapeutic applications in oncology.
  • Potential neuroprotective effects, as some studies suggest that peptides with similar structures can modulate neurotransmitter systems.

The synthesis of cyclo(-D-Methyltyrosine-L-Arginine-L-Arginine-L-Naphthylalanine-Glycine-) typically involves solid-phase peptide synthesis (SPPS). This method allows for:

  • Stepwise assembly of amino acids on a solid support.
  • Coupling reactions where protected amino acids are linked together.
  • Cyclization steps that form the cyclic structure by connecting the terminal ends of the peptide chain.
  • Cleavage from the resin, followed by purification using high-performance liquid chromatography (HPLC) to obtain the final product in high purity.

This approach ensures that the compound is synthesized efficiently while maintaining structural integrity.

Cyclo(-D-Methyltyrosine-L-Arginine-L-Arginine-L-Naphthylalanine-Glycine-) has potential applications in various fields:

  • Pharmaceuticals: As a therapeutic agent targeting specific receptors involved in disease processes such as cancer.
  • Biotechnology: In drug development for creating more effective and selective drugs with fewer side effects.
  • Research: As a tool for studying receptor interactions and cellular signaling pathways.

Interaction studies involving cyclo(-D-Methyltyrosine-L-Arginine-L-Arginine-L-Naphthylalanine-Glycine-) focus on its binding dynamics with specific biological targets. Techniques such as:

  • Surface plasmon resonance (SPR): To measure binding affinities and kinetics.
  • Fluorescence resonance energy transfer (FRET): To study conformational changes upon binding.

These studies help elucidate how this compound interacts with various receptors, providing insights into its mechanism of action and potential therapeutic applications.

Several compounds share structural or functional similarities with cyclo(-D-Methyltyrosine-L-Arginine-L-Arginine-L-Naphthylalanine-Glycine-). Here are notable examples:

Compound NameStructure TypeKey Features
Cyclo(-D-Tyrosine-L-Arginine-L-Arginine-L-Naphthylalanine-Glycine-)Cyclic PeptideSimilar structure but with L-Tyrosine instead of D-Methyltyrosine, affecting receptor specificity.
Cyclo(-L-Tyrosine-D-Arginine-D-Methylarginine-Nal-Glycine-)Cyclic PeptideContains D-amino acids; explored for its neuroprotective effects.
Cyclo(-D-Tyrosine-D-Arginine-D-Nal-Glycine-)Cyclic PeptideExhibits antagonistic properties against chemokine receptors similar to cyclo(-D-Methyltyrosine...).

The uniqueness of cyclo(-D-Methyltyrosine-L-Arginine-L-Arginine-L-Naphthylalanine-Glycine-) lies in its specific combination of D-amino acids and naphthylalanine residue, which enhances its stability and bioactivity compared to other cyclic peptides.

XLogP3

0.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

9

Exact Mass

743.38672833 g/mol

Monoisotopic Mass

743.38672833 g/mol

Heavy Atom Count

54

Dates

Last modified: 08-08-2024

Explore Compound Types